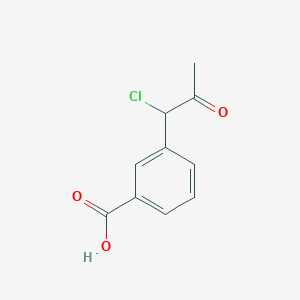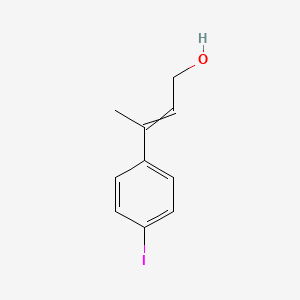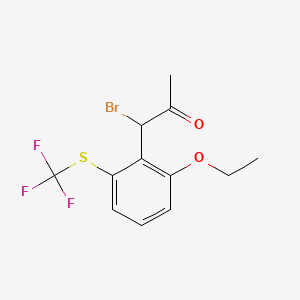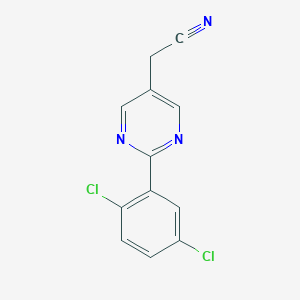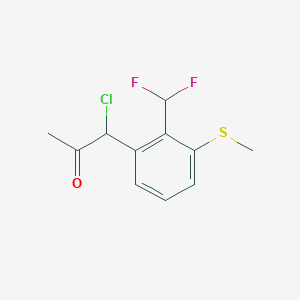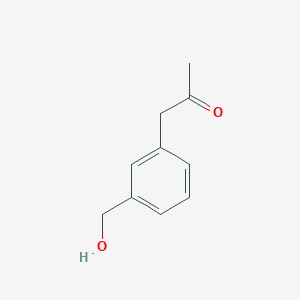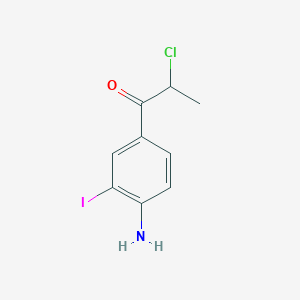
1-(2-Amino-6-iodophenyl)-3-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-6-iodophenyl)-3-bromopropan-1-one is an organic compound with the molecular formula C9H9BrINO. This compound is characterized by the presence of an amino group, an iodine atom, and a bromine atom attached to a phenyl ring, along with a propanone moiety. It is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-iodophenyl)-3-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(2-Amino-6-iodophenyl)propan-1-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-6-iodophenyl)-3-bromopropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of 1-(2-Amino-6-iodophenyl)-3-azidopropan-1-one or 1-(2-Amino-6-iodophenyl)-3-thiocyanatopropan-1-one.
Oxidation: Formation of 1-(2-Nitro-6-iodophenyl)-3-bromopropan-1-one.
Reduction: Formation of 1-(2-Amino-6-iodophenyl)-3-hydroxypropan-1-one.
Scientific Research Applications
1-(2-Amino-6-iodophenyl)-3-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-iodophenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine and bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Amino-6-iodophenyl)ethanone
- 1-(2-Amino-6-iodophenyl)methanol
- 1-(2-Amino-6-iodophenyl)-2-bromopropan-1-one
Uniqueness
1-(2-Amino-6-iodophenyl)-3-bromopropan-1-one is unique due to the presence of both iodine and bromine atoms, which confer distinct reactivity and interaction profiles. Compared to similar compounds, it offers a versatile platform for chemical modifications and has shown promising results in various research applications.
Properties
Molecular Formula |
C9H9BrINO |
|---|---|
Molecular Weight |
353.98 g/mol |
IUPAC Name |
1-(2-amino-6-iodophenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C9H9BrINO/c10-5-4-8(13)9-6(11)2-1-3-7(9)12/h1-3H,4-5,12H2 |
InChI Key |
DFIZSNFASHWLAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(=O)CCBr)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


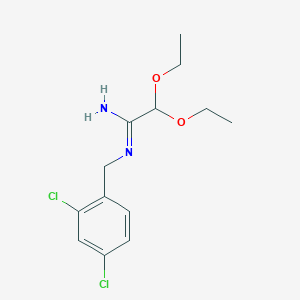
![4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine](/img/structure/B14055527.png)
